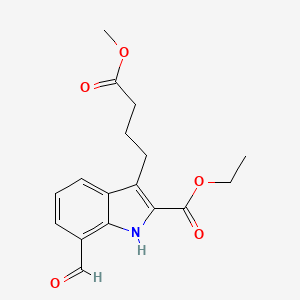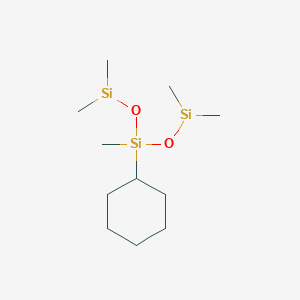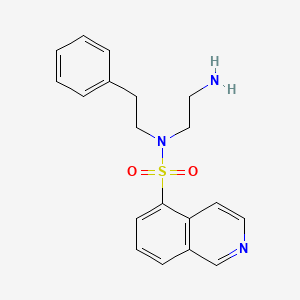![molecular formula C22H14N4O5 B12601725 4-Quinolinecarboxylic acid, 2-[4-[(4-hydroxyphenyl)azo]phenyl]-6-nitro- CAS No. 649758-01-0](/img/structure/B12601725.png)
4-Quinolinecarboxylic acid, 2-[4-[(4-hydroxyphenyl)azo]phenyl]-6-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Quinolinecarboxylic acid, 2-[4-[(4-hydroxyphenyl)azo]phenyl]-6-nitro- is a complex organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with a nitro group, an azo linkage, and a hydroxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-quinolinecarboxylic acid, 2-[4-[(4-hydroxyphenyl)azo]phenyl]-6-nitro- typically involves multi-step organic reactions. One common method includes the Pfitzinger reaction, where isatins react with sodium pyruvate under microwave-assisted conditions to form quinoline derivatives . The introduction of the azo group can be achieved through diazotization followed by azo coupling reactions. The nitro group is usually introduced via nitration reactions using concentrated nitric acid and sulfuric acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .
Types of Reactions:
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinone derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The azo linkage can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic medium.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides under mild conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino-substituted quinoline derivatives.
Substitution: Various functionalized quinoline derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-Quinolinecarboxylic acid, 2-[4-[(4-hydroxyphenyl)azo]phenyl]-6-nitro- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against alkaline phosphatases.
Medicine: Explored for its anticancer properties, particularly as a histone deacetylase inhibitor.
Industry: Utilized in the development of dyes and pigments due to its azo linkage and vibrant color properties.
Mecanismo De Acción
The compound exerts its effects through various mechanisms depending on the application:
Comparación Con Compuestos Similares
2-Phenyl-4-quinolinecarboxylic acid: Shares the quinoline core but lacks the azo and nitro groups.
2-(Carboxy-4-hydroxyphenyl)quinoline-4-carboxylic acid: Contains a similar hydroxyphenyl group but differs in the position and type of substituents.
Uniqueness: The presence of the azo linkage and nitro group in 4-quinolinecarboxylic acid, 2-[4-[(4-hydroxyphenyl)azo]phenyl]-6-nitro- imparts unique chemical reactivity and potential applications that are not observed in its simpler analogs. These functional groups enable the compound to participate in a wider range of chemical reactions and enhance its utility in various scientific and industrial applications.
Propiedades
Número CAS |
649758-01-0 |
|---|---|
Fórmula molecular |
C22H14N4O5 |
Peso molecular |
414.4 g/mol |
Nombre IUPAC |
2-[4-[(4-hydroxyphenyl)diazenyl]phenyl]-6-nitroquinoline-4-carboxylic acid |
InChI |
InChI=1S/C22H14N4O5/c27-17-8-5-15(6-9-17)25-24-14-3-1-13(2-4-14)21-12-19(22(28)29)18-11-16(26(30)31)7-10-20(18)23-21/h1-12,27H,(H,28,29) |
Clave InChI |
RIDAWOMSOKIMQR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)[N+](=O)[O-])C(=C2)C(=O)O)N=NC4=CC=C(C=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(2H-1,3-Benzodioxol-5-yl)-2,6-diphenylpyridin-1(4H)-yl]aniline](/img/structure/B12601643.png)
![Carbamic acid, N-[4-(hydroxymethyl)phenyl]-, butyl ester](/img/structure/B12601647.png)


![[(2-Chlorophenyl)ethynyl][(quinolin-8-yl)oxy]boranyl](/img/structure/B12601666.png)
![2,2'-[{[2-(Dimethylamino)ethyl]azanediyl}bis(methylene)]bis(4-nitrophenol)](/img/structure/B12601678.png)


![N-[(1R)-1-(4-nitrophenyl)ethyl]formamide](/img/structure/B12601693.png)

![Phenol, 2-[[1-(4-methoxyphenyl)-3-butenyl]amino]-](/img/structure/B12601708.png)



